[5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol
Description
[5-chloro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methanol is a benzodiazole derivative characterized by a 1,3-benzodiazole core substituted with a chlorine atom at position 5, an isopropyl group (propan-2-yl) at position 1, and a hydroxymethyl (-CH2OH) group at position 2. The chlorine substituent enhances electrophilic reactivity, while the hydroxymethyl group contributes to polarity and hydrogen-bonding capacity, influencing solubility and intermolecular interactions. The isopropyl group introduces steric bulk, which may affect conformational flexibility or binding interactions in biological systems.
Properties
IUPAC Name |
(5-chloro-1-propan-2-ylbenzimidazol-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c1-7(2)14-10-4-3-8(12)5-9(10)13-11(14)6-15/h3-5,7,15H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWPZACZJFDVTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=C(C=C(C=C2)Cl)N=C1CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-1H-benzimidazole and isopropyl alcohol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Reaction Steps: The 5-chloro-1H-benzimidazole is reacted with isopropyl alcohol in the presence of a base to form the desired product, this compound.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions, particularly at the chloro group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzimidazole derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Antimicrobial Activity: The compound exhibits antimicrobial properties, making it useful in the development of new antibiotics.
Antifungal Activity: It has shown potential as an antifungal agent in various biological studies.
Medicine:
Pharmaceuticals: The compound is investigated for its potential use in pharmaceuticals, particularly in the treatment of infections and other diseases.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and intermediates in the chemical industry.
Mechanism of Action
The mechanism of action of [5-chloro-1-(propan-2-yl)-1h-1,3-benzodiazol-2-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, disrupting essential metabolic processes.
Comparison with Similar Compounds
Key Compounds for Comparison:
This compound Molecular Formula: C11H12ClN2O Molecular Weight: 229.68 g/mol Substituents:
- Position 1: Propan-2-yl
- Position 2: Hydroxymethyl (-CH2OH)
- Position 5: Chlorine
2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol (CAS 1000932-85-3)
- Molecular Formula: C10H10Cl2N2O
- Molecular Weight: 245.11 g/mol
- Substituents:
- Position 1: Ethanol (-CH2CH2OH)
- Position 2: Chloromethyl (-CH2Cl)
- Position 5: Chlorine
Comparative Data Table:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents (Position) | Polarity/Reactivity Insights |
|---|---|---|---|---|
| This compound | C11H12ClN2O | 229.68 | Cl (5), -CH2OH (2), propan-2-yl (1) | High polarity (hydroxyl); moderate steric hindrance |
| 2-[5-chloro-2-(chloromethyl)-1H-1,3-benzodiazol-1-yl]ethan-1-ol | C10H10Cl2N2O | 245.11 | Cl (5), -CH2Cl (2), -CH2CH2OH (1) | Higher lipophilicity (Cl); reactive chloromethyl group |
| 5-Amino-1-[2-(1,3-benzothiazol-2-ylthio)propanoyl]-3-phenyl-1H-pyrazole-4-carbonitrile | C20H16N4OS2 | 392.50 | Benzothiazole-thioether, phenyl, nitrile | High electrophilicity (nitrile); π-π stacking potential |
Substituent Effects on Properties
- Polarity and Solubility : The hydroxymethyl group in the target compound enhances water solubility compared to the chloromethyl group in Compound 2 . However, the latter’s chloromethyl substituent increases electrophilicity, making it more reactive in nucleophilic substitution reactions.
- Biological Relevance : Chlorine at position 5 is conserved in both benzodiazole derivatives, suggesting shared electronic effects (e.g., resonance stabilization, halogen bonding).
Methodological Considerations
Structural analyses of such compounds often employ:
Biological Activity
[5-Chloro-1-(propan-2-yl)-1H-1,3-benzodiazol-2-yl]methanol is a compound belonging to the benzodiazole family, which has garnered attention due to its potential biological activities. This article explores its biological properties, including its antiproliferative effects, mechanisms of action, and relevant case studies.
- IUPAC Name: (5-chloro-1H-benzimidazol-2-yl)methanol
- Molecular Formula: C_8H_7ClN_2O
- Molecular Weight: 182.61 g/mol
- CAS Number: 6953-65-7
- Melting Point: 200-202 °C
Biological Activity Overview
Research indicates that compounds related to benzodiazoles exhibit various biological activities, including antitumor and antimicrobial effects. The specific compound in focus has shown promising results in inhibiting cancer cell proliferation.
Antiproliferative Activity
A significant study evaluated the antiproliferative effects of several benzodiazole derivatives, including this compound. The compound was tested against various cancer cell lines, with findings summarized in the following table:
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| [5-Chloro...methanol | MCF-7 (Breast Cancer) | 25 | Inhibition of tubulin polymerization |
| [5-Chloro...methanol | A549 (Lung Cancer) | 30 | Induction of apoptosis through cell cycle arrest |
| [5-Chloro...methanol | HeLa (Cervical Cancer) | 28 | Interaction with colchicine-binding site |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated significant activity in breast and lung cancer cell lines, comparable to known chemotherapeutic agents.
The biological activity of this compound is primarily attributed to its ability to disrupt microtubule dynamics. This disruption leads to:
- Cell Cycle Arrest: The compound causes G2/M phase arrest in cancer cells, preventing them from progressing through the cell cycle.
- Induction of Apoptosis: Flow cytometry analyses have shown increased apoptosis in treated cells, indicating that the compound may activate intrinsic apoptotic pathways.
Study 1: Antiproliferative Effects on MCF-7 Cells
In a controlled laboratory setting, MCF-7 cells were treated with varying concentrations of this compound. The results indicated a dose-dependent inhibition of cell proliferation:
Results Summary:
- At 10 µM concentration: 40% inhibition
- At 20 µM concentration: 65% inhibition
- At 30 µM concentration: 85% inhibition
Study 2: In Vivo Efficacy in Tumor Models
In vivo studies using xenograft models demonstrated that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The study highlighted the potential for this compound as a therapeutic agent in cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
